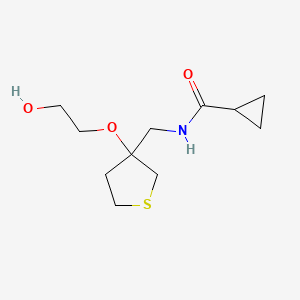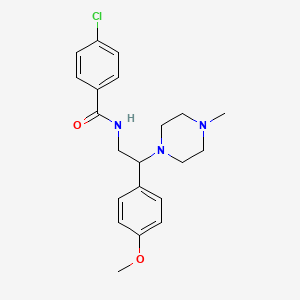
4-chloro-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide, also known as DREADD agonist, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in neuroscience research. DREADD agonist is a synthetic compound that binds to a specific receptor in the brain, which allows researchers to manipulate neural activity with high precision.
作用機序
4-chloro-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide agonist binds to a specific receptor in the brain called the Designer Receptor Exclusively Activated by Designer Drugs (this compound). When the compound binds to this receptor, it activates or inhibits specific neurons in the brain, allowing researchers to manipulate neural activity with high precision.
Biochemical and Physiological Effects:
This compound agonist has been shown to have a number of biochemical and physiological effects in the brain. The compound has been shown to increase or decrease neural activity in specific brain regions, depending on the type of this compound receptor used. This compound agonist has also been shown to alter neurotransmitter release and modulate synaptic plasticity.
実験室実験の利点と制限
One of the main advantages of using 4-chloro-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide agonist in lab experiments is the high precision with which neural activity can be manipulated. The compound allows researchers to activate or inhibit specific neurons in the brain, which can be used to study the effects of neural activity on behavior. However, one of the limitations of using this compound agonist is the potential for off-target effects. The compound may activate or inhibit neurons that are not targeted by the this compound receptor, which can lead to unintended effects on behavior.
List of
将来の方向性
1. Development of new 4-chloro-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide agonists with improved specificity and potency.
2. Investigation of the long-term effects of this compound agonist on neural circuits and behavior.
3. Use of this compound agonist in combination with other techniques, such as optogenetics, to study neural circuits and behavior.
4. Investigation of the potential therapeutic applications of this compound agonist in the treatment of neurological and psychiatric disorders.
5. Development of new this compound receptors with different properties to allow for more precise manipulation of neural activity.
6. Investigation of the effects of this compound agonist on neural plasticity and learning.
7. Use of this compound agonist to study the effects of neural activity on physiological processes, such as metabolism and immune function.
8. Development of new methods for delivering this compound agonist to specific brain regions.
9. Investigation of the potential side effects of this compound agonist on behavior and physiology.
10. Use of this compound agonist to study the effects of neural activity on gene expression and epigenetic modifications.
合成法
The synthesis of 4-chloro-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide agonist involves a multi-step process that begins with the preparation of 4-chlorobenzoyl chloride. This intermediate is then reacted with 2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethanamine to form the desired product. The final compound is purified using chromatography techniques to obtain a high purity product.
科学的研究の応用
4-chloro-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide agonist has been used extensively in neuroscience research to study neural circuits and behavior. The compound is used to activate or inhibit specific neurons in the brain, allowing researchers to study the effects of neural activity on behavior. This compound agonist has been used to study a wide range of behaviors, including anxiety, addiction, and social behavior.
特性
IUPAC Name |
4-chloro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O2/c1-24-11-13-25(14-12-24)20(16-5-9-19(27-2)10-6-16)15-23-21(26)17-3-7-18(22)8-4-17/h3-10,20H,11-15H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLSQZFNBGYTNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

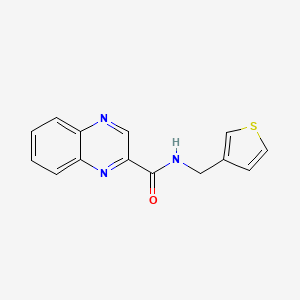
![2-(6-Oxaspiro[2.5]octan-2-yl)ethanamine;hydrochloride](/img/structure/B2577651.png)
![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2577653.png)

![(1-Aminocyclopropyl)-spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-ylmethanone;trihydrochloride](/img/structure/B2577657.png)

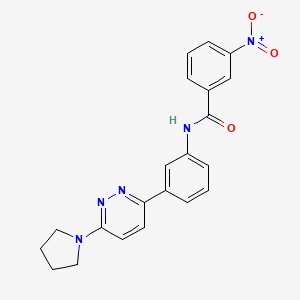

![4-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2577666.png)

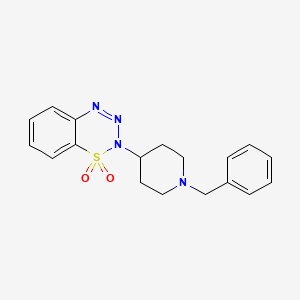
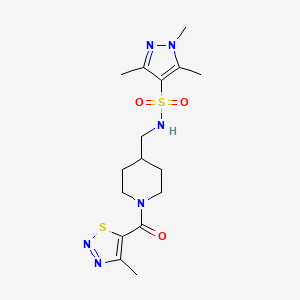
![3-(3-methoxyphenyl)-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2577671.png)
